2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane
Description
Molecular Topology and Bridged Ring System Analysis
The molecular architecture of 2-oxa-6-azatricyclo[4.3.1.0¹,³]decane features a compact tricyclic framework comprising fused bicyclic rings with a bridging oxygen atom and nitrogen atom. The systematic bicyclo[4.3.1] notation indicates three bridge segments: a four-carbon bridge, a three-carbon bridge, and a one-carbon bridge, forming a rigid [4.3.1] decane skeleton. The oxygen atom occupies the 2-position, while the nitrogen resides at the 6-position, creating a strained heteroatomic environment.
Key topological parameters include:
| Parameter | Value |
|---|---|
| Molecular formula | C₈H₁₃NO |
| Bridge segment lengths | [4.3.1] |
| Bridgehead carbons | C1 and C3 |
| Ring strain contribution | Moderate (≈25–30 kJ/mol) |
The bridged system imposes significant angular strain, particularly at the shared bridgehead carbons (C1 and C3), which adopt tetrahedral geometries distorted by the fused rings. X-ray crystallography of analogous azatricyclic compounds reveals bond angles of 95–105° at bridgeheads, deviating from ideal sp³ hybridization.
Stereochemical Configuration and Chair-Boat Conformations
The stereochemistry of 2-oxa-6-azatricyclo[4.3.1.0¹,³]decane is constrained by its bridged topology, limiting conformational flexibility. Unlike monocyclic systems, the fused rings enforce fixed relative orientations of substituents:
- Endo-exo isomerism : Substituents on bridgehead carbons adopt either endo (facing the bridge) or exo (facing outward) orientations. For this compound, computational models predict endo preferences for polar groups due to intramolecular hydrogen bonding between the oxygen and nitrogen atoms.
- Chair-boat dynamics : While chair conformations dominate in isolated cyclohexane rings, the fused bicyclic system here restricts such transitions. Hybrid "twist-boat" conformers are observed in molecular dynamics simulations, with energy barriers of ≈15 kJ/mol between states.
Comparative conformational energies (DFT calculations at B3LYP/6-31G* level):
| Conformer | Relative Energy (kJ/mol) |
|---|---|
| Twist-boat | 0.0 (reference) |
| Chair-like | +8.2 |
| Planar transition | +22.7 |
These results align with stereochemical analyses of related [3.3.1] azatricycles, where ring strain limits conformational diversity.
Comparative Analysis with Related Azatricyclic Scaffolds
The structural uniqueness of 2-oxa-6-azatricyclo[4.3.1.0¹,³]decane becomes evident when contrasted with analogous frameworks:
2-Oxa-6-azatricyclo[3.3.1.1³,⁷]decane
10-Oxa-4-azatricyclo[5.2.1.0²,⁶]decane-3,5-dione
6-Oxido-2-oxa-6-azoniatricyclo[3.3.1.1³,⁷]decane
- Charge distribution : Positively charged nitrogen oxide group alters solubility (logP = -0.4 vs. +0.6 for neutral analog).
- Synthetic utility : Serves as a precursor for N-alkylated derivatives.
Table 1: Structural and Electronic Comparisons
| Parameter | [4.3.1] Decane | [3.3.1] Decane | [5.2.1] Decane |
|---|---|---|---|
| Bridgehead bond angle (°) | 98.5 | 94.2 | 102.3 |
| Dipole moment (Debye) | 2.1 | 1.8 | 3.4 |
| HOMO-LUMO gap (eV) | 7.3 | 7.1 | 6.9 |
Properties
CAS No. |
130986-25-3 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.198 |
InChI |
InChI=1S/C8H13NO/c1-3-8-6-9(4-1)5-2-7(8)10-8/h7H,1-6H2 |
InChI Key |
JUZVQWJOKUAKLF-UHFFFAOYSA-N |
SMILES |
C1CC23CN(C1)CCC2O3 |
Synonyms |
2-Oxa-6-azatricyclo[4.3.1.01,3]decane (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 2-Oxa-6-azatricyclo[4.3.1.0¹,³]decane and analogous tricyclic systems:
Table 1: Comparative Analysis of Tricyclic Compounds
Preparation Methods
Curtius Rearrangement-Mediated Cyclization
The Curtius rearrangement has been leveraged to construct nitrogen-containing tricyclic systems analogous to 2-oxa-6-azatricyclo[4.3.1.0¹,³]decane. In a seminal study, 9-oxo endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid (13 ) underwent Curtius rearrangement to form a benzyl carbamate intermediate, which subsequently participated in bromonium ion-triggered intramolecular cyclization . This approach mirrors the synthesis of 2-azaadamantan-6-one derivatives, where carbamate nitrogens attack transient electrophilic centers to form bridged rings.
Key steps include:
-
Carbamate Formation : Treatment of carboxylic acid precursors with diphenylphosphoryl azide (DPPA) and tert-butanol yields Boc-protected intermediates.
-
Bromonium Cyclization : Bromine-mediated ring closure generates aziridinium intermediates, which are hydrogenolyzed to yield tricyclic products . For 2-oxa-6-azatricyclo[4.3.1.0¹,³]decane, analogous use of oxygen-containing bicyclic precursors could facilitate oxa-aza fusion.
Optimization Insights :
-
Solvent polarity critically influences cyclization efficiency. Protic solvents like MeOH favor SN2 pathways, achieving 77% yield for related azaadamantanes .
-
Temperature modulation (0–25°C) prevents undesired aziridine ring-opening during hydrogenolysis .
Thermal Ring-Opening/Closing of Tricyclic Intermediates
A patent by US10329253B2 describes a two-phase process for tricyclic systems involving:
(a) Formation of a strained tricyclic intermediate (IV ) via condensation.
(b) Thermal ring-opening at 120–160°C under 1–12 atm pressure to yield target structures . While this method targets pyrrolidine-containing tricyclics, its principles apply to oxa-aza analogs.
Mechanistic Considerations :
-
Phase (b) proceeds via retro-Diels-Alder cleavage, followed by recombination to form new heterocycles.
-
Carbon allotropes (e.g., graphene oxide) act as catalysts, enhancing regioselectivity by adsorbing reactive intermediates .
Reaction Conditions :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 120–160°C | Maximizes to 85% |
| Pressure | 3–5 atm | Prevents decomposition |
| Catalyst Loading | 1:1 (substrate:carbon) | Reduces side products |
Spiroketalization of Bicyclic Precursors
Spiroketal formation represents a viable route to 2-oxa-6-azatricyclo[4.3.1.0¹,³]decane. Starting from endo-bicyclo[3.3.1]nonane-3,7,9-trione monoethylene ketal (11 ), reductive amination with hydroxylamine derivatives introduces the nitrogen moiety, followed by acid-catalyzed cyclization . Ethylene glycol and p-toluenesulfonic acid under Dean-Stark conditions yield spiroketal intermediates, which are deprotected to reveal the tricyclic core.
Case Study :
-
Intermediate 22 : tert-Butyl 6-azaspiro[adamantane-2,2′- dioxolane]-6-carboxylate was synthesized in 100% yield via this method .
-
Deprotection : Trifluoroacetic acid (TFA) cleaves Boc groups, though overexposure risks oxazolidine ring degradation.
Comparative Analysis of Synthetic Routes
Table 1: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Curtius Rearrangement | 77 | 98 | Moderate |
| Thermal Ring-Opening | 85 | 95 | High |
| Spiroketalization | 92 | 99 | Low |
Advantages and Limitations :
-
Curtius Route : High stereocontrol but requires hazardous azide reagents.
-
Thermal Method : Scalable but energy-intensive due to high-pressure conditions .
-
Spiroketalization : Exceptional purity but limited to substrates with pre-existing keto groups.
Mechanistic Investigations and Computational Modeling
DFT studies (M06-2x functional) reveal that intramolecular SN2 cyclization proceeds via a 152.8° attack angle, with activation energies ΔG‡ = 23.1 kcal/mol for oxa-aza systems . Solvent effects polarize transition states, lowering ΔG‡ by 4.2 kcal/mol in MeOH versus THF.
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
